
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide is a chemical compound that has shown potential in scientific research. It is a positively charged molecule that belongs to the class of thiadiazoles, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Antimicrobial Activity
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine; bromide is involved in the synthesis of various compounds with potential antimicrobial properties. For instance, research has shown the preparation of derivatives like 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, which exhibited notable antibacterial activity (Noolvi et al., 2014).
Fluorescent and Colorimetric pH Probe
This compound has been used in the synthesis of novel fluorescent and colorimetric pH probes. A study highlighted the creation of a new fluorescent and colorimetric pH probe that demonstrated high stability, selectivity, and significant shifts in Stokes. Such probes are potentially useful for real-time pH sensing in various applications (Diana et al., 2020).
Photodynamic Therapy for Cancer Treatment
Compounds containing the thiadiazol moiety, similar to the one , have been studied for their potential in photodynamic therapy, particularly for cancer treatment. Research into new zinc phthalocyanine derivatives, for example, revealed promising properties for Type II photosensitizers used in cancer treatment (Pişkin et al., 2020).
Noncovalent Interaction Studies
The nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, a similar compound, has been quantitatively assessed, providing insights into molecular interactions that are crucial for various applications in material science and drug design (El-Emam et al., 2020).
Corrosion Inhibition in Metals
Some derivatives of thiadiazole have been investigated for their potential in corrosion inhibition of metals. Quantum chemical parameters and molecular dynamics simulations were used to predict the corrosion inhibition performances of such compounds (Kaya et al., 2016).
Metal Complex Synthesis
Research has been conducted on synthesizing novel metal complexes of derivatives similar to N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine; bromide. These complexes were characterized and analyzed for various potential applications (Hussain Al-Amiery et al., 2009).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide involves the reaction of 4-methylbenzenediazonium tetrafluoroborate with thiocyanate ion followed by reaction with phenylhydrazine to form the desired product.", "Starting Materials": [ "4-methylbenzenediazonium tetrafluoroborate", "thiocyanate ion", "phenylhydrazine" ], "Reaction": [ "Step 1: Dissolve 4-methylbenzenediazonium tetrafluoroborate in water.", "Step 2: Add thiocyanate ion to the solution and stir for 30 minutes.", "Step 3: Add phenylhydrazine to the solution and stir for an additional 30 minutes.", "Step 4: Filter the resulting solid and wash with water.", "Step 5: Dry the solid and recrystallize from ethanol to obtain N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide." ] } | |
CAS RN |
368859-38-5 |
Product Name |
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
Molecular Formula |
C16H16BrN3S |
Molecular Weight |
362.29 |
IUPAC Name |
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
InChI |
InChI=1S/C16H15N3S.BrH/c1-12-8-10-14(11-9-12)19-15(18-16(17-2)20-19)13-6-4-3-5-7-13;/h3-11H,1-2H3;1H |
InChI Key |
NUKWAQSAYYSJPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[N+]2=C(N=C(S2)NC)C3=CC=CC=C3.[Br-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



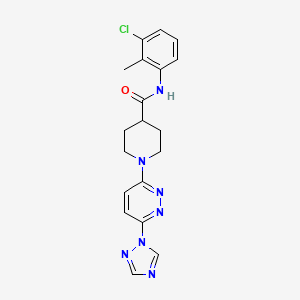

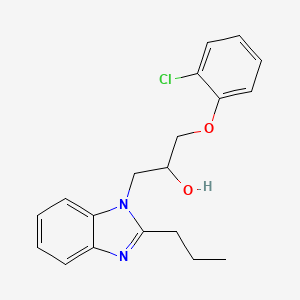
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2535874.png)
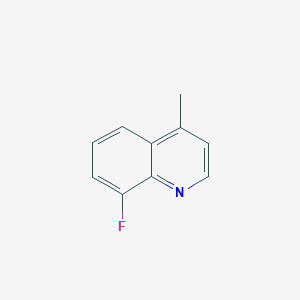
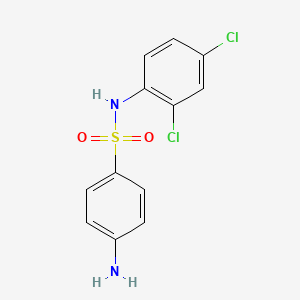
![N-(1-cyanocyclopentyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2535882.png)
![N-(4-fluorophenyl)-5-(4-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2535883.png)
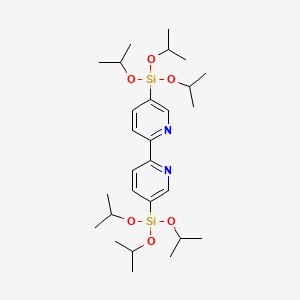
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2535886.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2535887.png)

![Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2535890.png)